4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The acetylated benzothiazole is coupled with 2,6-dimethoxyphenyl acetate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s benzothiazole moiety is of particular interest due to its potential as an antimicrobial and anticancer agent. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)benzothiazole]
- 6-Methoxybenzothiazole
- 2-(4-Morpholinyl)benzothiazole
Uniqueness
Compared to other benzothiazole derivatives, 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE is unique due to its specific functional groups and structural configuration. The presence of the dimethoxyphenyl acetate moiety enhances its solubility and bioavailability, making it a more effective candidate for various applications.
Properties
Molecular Formula |
C20H19N3O5S2 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H19N3O5S2/c1-12(24)28-19-15(26-2)8-13(9-16(19)27-3)10-21-23-18(25)11-29-20-22-14-6-4-5-7-17(14)30-20/h4-10H,11H2,1-3H3,(H,23,25)/b21-10+ |
InChI Key |
FMAZPHAQYORVNS-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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